Endrin Aldehyde: A Technical Guide to its Chemical Identity, Properties, and Implications
Endrin Aldehyde: A Technical Guide to its Chemical Identity, Properties, and Implications
This in-depth technical guide provides a comprehensive overview of endrin aldehyde, a significant chemical entity in the realm of environmental science and toxicology. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its chemical structure, properties, toxicological profile, and analytical methodologies.
Introduction
Endrin aldehyde (CAS No. 7421-93-4) is a chlorinated cyclodiene pesticide derivative.[1] It is not a commercially produced pesticide itself but is primarily encountered as a manufacturing impurity and a degradation product of endrin, a now-banned organochlorine insecticide.[2][3] The persistence of endrin in the environment means that its degradation products, including endrin aldehyde, remain a concern for environmental and human health.[4][5] This guide will delve into the critical technical aspects of endrin aldehyde, providing a foundational understanding for scientific investigation.
Chemical Structure and Properties
Endrin aldehyde is a solid, crystalline substance.[6] Its complex polycyclic structure is a result of the synthetic pathway of its parent compound, endrin.
Nomenclature and Identification
| Property | Value | Source |
| CAS Number | 7421-93-4 | [2] |
| Molecular Formula | C₁₂H₈Cl₆O | [2] |
| Molecular Weight | 380.91 g/mol | [2] |
| IUPAC Name | (1R,2R,3R,6S,7S,8S,11R)-1,5,6,7,8,12-hexachloro-11-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹⁰]tridecan-4-one |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Decomposes above 200°C | [7] |
| Solubility in Water | Very low | [6] |
| Vapor Pressure | Negligible | [6] |
| Appearance | Crystalline solid | [6] |
Chemical Structure of Endrin Aldehyde
Caption: 2D representation of the Endrin Aldehyde molecule.
Synthesis and Formation
Endrin aldehyde is not synthesized directly but is formed as a byproduct during the manufacture of endrin and as a degradation product in the environment. The synthesis of endrin provides the context for the origin of endrin aldehyde.
The synthesis of endrin begins with the Diels-Alder reaction of hexachlorocyclopentadiene with vinyl chloride.[4][8] The resulting adduct is then dehydrochlorinated and subsequently reacts with cyclopentadiene to form isodrin.[4][8] The final step is the epoxidation of isodrin, typically using a peroxy acid like peracetic or perbenzoic acid, to yield endrin.[4][8][9] Endrin aldehyde can arise from side reactions or impurities present during this multi-step synthesis.
Furthermore, endrin is known to degrade in the environment under the influence of heat and UV light, leading to the formation of endrin aldehyde and endrin ketone.[3][4][5] This degradation process is a key source of environmental contamination with endrin aldehyde.
Simplified Synthesis Pathway of Endrin
Caption: Simplified reaction scheme for the synthesis of endrin, indicating the origin of endrin aldehyde.
Toxicological Profile
The toxicity of endrin aldehyde is closely linked to that of its parent compound, endrin. The primary target of toxicity for these compounds is the central nervous system (CNS).[4][6]
Mechanism of Action
Endrin and its derivatives, including endrin aldehyde, are potent neurotoxins. Their primary mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor-chloride channel complex in the brain.[10][11][12] GABA is the primary inhibitory neurotransmitter in the mammalian CNS. By binding to a site on the GABAₐ receptor, endrin aldehyde blocks the influx of chloride ions into neurons. This inhibition of the inhibitory signal leads to a state of hyperexcitability in the CNS, manifesting as tremors, convulsions, and in severe cases, death.[4][6][10]
Inhibition of GABAergic Neurotransmission
Caption: Diagram illustrating the inhibitory effect of endrin aldehyde on GABAergic neurotransmission.
Acute Toxicity
Endrin aldehyde is classified as harmful if swallowed.[6] Animal studies have provided quantitative data on its acute toxicity.
| Route | Species | LD₅₀ | Source |
| Oral | Rat | 500 mg/kg | [6][13] |
Symptoms of acute exposure are consistent with CNS stimulation and include headache, dizziness, nausea, muscle twitching, and convulsions.[6]
Environmental Fate and Metabolism
Endrin aldehyde is a persistent organic pollutant. Its low water solubility and tendency to adsorb to soil particles contribute to its environmental persistence.[6] It can be detected in soil and sediment long after the initial contamination with endrin.
While the metabolism of endrin has been studied more extensively, information on the specific metabolic pathways of endrin aldehyde is less complete. It is known that endrin is metabolized in animals to various hydroxylated and conjugated products, which are then excreted.[14] It is presumed that endrin aldehyde undergoes similar metabolic transformations, although specific metabolites have not been fully characterized. Studies in rats have shown that exposure to endrin can lead to the excretion of various aldehydes, suggesting complex metabolic and toxicological interactions.[15]
Analytical Methodology
The detection and quantification of endrin aldehyde in environmental and biological matrices are critical for assessing exposure and risk. Gas chromatography (GC) coupled with mass spectrometry (MS) is the preferred analytical technique due to its high sensitivity and specificity.[16][17]
Experimental Protocol: GC-MS Analysis of Endrin Aldehyde in Soil
This protocol outlines a general workflow for the analysis of endrin aldehyde in soil samples.
1. Sample Preparation and Extraction
-
Objective: To extract endrin aldehyde from the soil matrix and remove interfering substances.
-
Procedure:
-
Weigh a representative portion of the soil sample (e.g., 10-30 g).
-
Mix the soil with a drying agent like anhydrous sodium sulfate to remove moisture.
-
Perform solvent extraction using a suitable organic solvent or solvent mixture (e.g., hexane:acetone).[18][19] This can be done using techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction.[18][20]
-
Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
2. Cleanup
-
Objective: To remove co-extracted matrix components that can interfere with the GC-MS analysis.
-
Procedure:
-
Use solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil) or gel permeation chromatography (GPC) to separate the analytes from interfering compounds.[21]
-
Elute the analytes from the cleanup column with an appropriate solvent.
-
Concentrate the cleaned extract to the final volume required for GC-MS analysis.
-
3. GC-MS Analysis
-
Objective: To separate, identify, and quantify endrin aldehyde.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a mass spectrometer detector.[17]
-
Procedure:
-
Inject a small volume (e.g., 1-2 µL) of the final extract into the GC inlet.
-
The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interaction with the column's stationary phase.
-
As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, providing a unique "fingerprint" for endrin aldehyde, allowing for its positive identification and quantification.
-
Workflow for Endrin Aldehyde Analysis in Soil
Caption: A generalized workflow for the analytical determination of endrin aldehyde in soil samples.
Conclusion
Endrin aldehyde remains a chemical of significant interest due to its persistence, toxicity, and its association with the legacy pesticide endrin. A thorough understanding of its chemical properties, mechanism of action, and analytical detection is crucial for ongoing environmental monitoring, risk assessment, and the development of potential remediation strategies. This guide has provided a detailed technical overview to support the work of researchers and scientists in these critical fields.
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